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Compound of Interest

Compound Name:
5-(Methylamino)pentan-1-ol

hydrochloride

CAS No.: 124455-58-9

Cat. No.: B2867279

Get Quote

Abstract
This guide details the chemical handling, reactivity profiles, and synthetic protocols for 5-
(Methylamino)pentan-1-ol hydrochloride (CAS: 124455-58-9 / Free base CAS: 2751-70-4).

As a heterobifunctional C5-alkyl linker, this molecule is a critical building block in the synthesis

of Proteolysis Targeting Chimeras (PROTACs). Its structure features a secondary methylamine

and a primary alcohol, allowing for orthogonal conjugation strategies. This document provides

optimized protocols for N-acylation, reductive amination, and alcohol activation

(tosylation/Mitsunobu), specifically tailored for medicinal chemists and drug discovery

researchers.

Chemical Profile & Handling
Unlike standard diamine or diol linkers, 5-(Methylamino)pentan-1-ol presents a distinct

nucleophilicity gradient. The secondary amine is significantly more nucleophilic than the

primary alcohol, enabling selective functionalization without the need for protecting groups in

many workflows.
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Physicochemical Properties
Property Specification Notes

Molecular Formula HCl Salt form

Molecular Weight 153.65 g/mol Free base MW: 117.19

Appearance White to off-white solid Highly hygroscopic

Solubility Water, DMSO, Methanol

Poor solubility in non-polar

solvents (DCM/Hexane) unless

neutralized

pKa (Amine) ~10.5

Requires organic base

(DIPEA/TEA) for reaction in

organic media

Storage & Stability[1]
Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly. Weighing should be

performed quickly or in a desiccated environment.

Stability: Stable at -20°C for >2 years. Solutions in DMSO are stable for weeks at -20°C but

prone to oxidation (alcohol to aldehyde) if left at RT in air.

Strategic Synthesis Planning
The core utility of this linker lies in its ability to bridge two distinct ligands (e.g., an E3 ligase

binder and a Target Protein binder).[1][2] The synthetic route is dictated by the functional

groups present on your ligands.

The "Amine-First" Strategy (Recommended)
Because the secondary amine is the most reactive site, the standard workflow involves

coupling the amine to an activated ester (NHS/pentafluorophenyl) or an aldehyde (reductive

amination) on Ligand A. The remaining alcohol is then activated (to a mesylate/tosylate or via

Mitsunobu) to couple with Ligand B.

The "Alcohol-First" Strategy
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Rarely used due to the need to protect the amine (e.g., Boc-protection). If Ligand A requires

esterification with the alcohol, the amine must be protected first to prevent self-polymerization

or side reactions.

Visual Workflow (DOT Diagram)
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Figure 1: Divergent synthesis pathways for PROTAC construction using 5-

(Methylamino)pentan-1-ol. The "Amine-First" route is the industry standard for minimizing

protection steps.

Detailed Experimental Protocols
Protocol A: Selective N-Acylation (Amine Coupling)
Objective: Conjugate the linker to a Ligand containing a carboxylic acid (pre-activated as an

NHS ester). Application: Attaching VHL or Cereblon ligands.[1][3]

Reagents:

Ligand-NHS Ester (1.0 equiv)

5-(Methylamino)pentan-1-ol HCl (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF or DCM

Procedure:
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Preparation: Dissolve 1.0 equiv of Ligand-NHS ester in anhydrous DMF (concentration ~0.1

M).

Neutralization: In a separate vial, dissolve 1.2 equiv of 5-(Methylamino)pentan-1-ol HCl in

minimal DMF. Add 3.0 equiv of DIPEA. The solution may become slightly cloudy as amine

salts equilibrate.

Coupling: Add the linker/base solution dropwise to the Ligand-NHS solution at 0°C (ice bath)

to prevent side reactions, then allow to warm to Room Temperature (RT).

Monitoring: Stir for 2–4 hours. Monitor by LC-MS. The secondary amine is highly reactive;

conversion is usually rapid.

Note: You will observe the mass shift corresponding to the loss of NHS and addition of the

linker (+100.1 Da approx).

Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine (x1) to remove DMF and

excess amine. Dry over Na2SO4.

Purification: Flash chromatography (DCM/MeOH gradient). The product (Intermediate A) now

has a free primary alcohol.

Protocol B: Activation of the Alcohol (Tosylation)
Objective: Convert the free alcohol on "Intermediate A" into a leaving group for nucleophilic

substitution.

Reagents:

Intermediate A (from Protocol A)

p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)

Triethylamine (TEA) (2.0 equiv)

DMAP (Catalytic, 0.1 equiv)

Solvent: Anhydrous DCM
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Procedure:

Dissolve Intermediate A in anhydrous DCM.

Add TEA and DMAP. Cool to 0°C.

Add TsCl portion-wise.

Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.

Critical Step: Avoid aqueous workup if the product is water-soluble. If hydrophobic, wash with

1N HCl (rapidly) to remove base, then brine.

Storage: Use the tosylate immediately or store at -80°C under Argon. Sulfonates on alkyl

chains can be prone to hydrolysis or elimination.

Protocol C: One-Pot Reductive Amination
Objective: Conjugate the linker to a Ligand containing an Aldehyde.

Reagents:

Ligand-Aldehyde (1.0 equiv)

5-(Methylamino)pentan-1-ol HCl (1.1 equiv)

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acetic Acid (catalytic)[4]

Procedure:

Dissolve Ligand-Aldehyde and Linker HCl in DCE (Dichloroethane) or DCM.

Add DIPEA (1.0 equiv) to neutralize the HCl salt.

Add catalytic Acetic Acid to adjust pH to ~5–6 (facilitates imine formation).

Stir for 30 mins.
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Add STAB. Stir overnight at RT.

Quench with saturated NaHCO3. Extract with DCM.

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield in Step 1 HCl salt not neutralized

Ensure >2.5 equiv of DIPEA is

used. The amine must be

deprotonated to react.

O-Acylation Side Product
Reaction too hot or excess

base

Keep reaction at 0°C initially.

The secondary amine is much

more nucleophilic than the

alcohol, but high temps reduce

selectivity.

Poor Solubility Linker is polar

Use DMF or DMAc instead of

DCM. If product is very polar,

purify via Reverse Phase

(C18) HPLC.

Elimination during Step 2 Base too strong

When activating the alcohol

(tosylation), avoid strong bases

or heat, which can cause

elimination to the alkene

(pentene derivative).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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